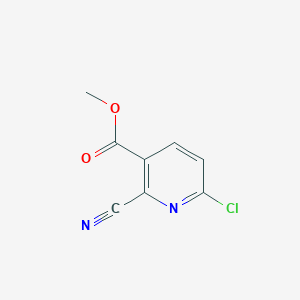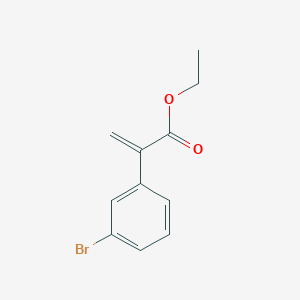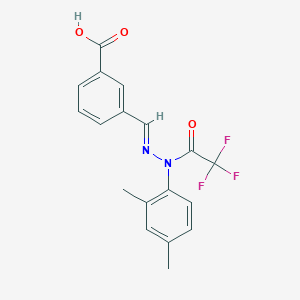
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a bromine atom attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acetylation: The 2-position of the indole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Acetylation: Acetic anhydride and pyridine.
Esterification: tert-Butyl alcohol and dicyclohexylcarbodiimide (DCC).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents at the 3-position.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid.
科学的研究の応用
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the acetyl and bromine groups.
2-Acetylindole: Lacks the tert-butyl ester and bromine groups.
3-Bromoindole: Lacks the acetyl and tert-butyl ester groups.
Uniqueness
tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is unique due to the combination of functional groups attached to the indole ring. This unique structure allows for specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
特性
分子式 |
C15H16BrNO3 |
|---|---|
分子量 |
338.20 g/mol |
IUPAC名 |
tert-butyl 2-acetyl-3-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-8H,1-4H3 |
InChIキー |
FIJFZFMBGOETJU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)

![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)





![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)

![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

